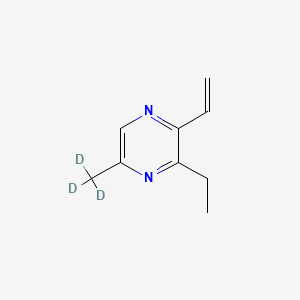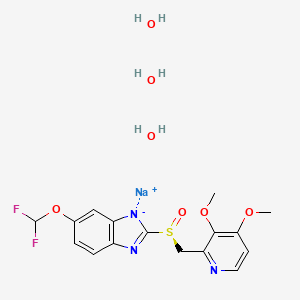
H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH is a peptide consisting of a sequence of amino acids: glycine, valine, serine, histidine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Releasing the completed peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like histidine and serine.
Reduction: Typically involves disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Aplicaciones Científicas De Investigación
Peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. For instance, peptides can bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to a biological response. The exact pathways and targets depend on the peptide’s sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Gly-His-OH: A shorter peptide with similar amino acids.
H-Gly-His-Gly-OH: Another related peptide with a different sequence.
Uniqueness
H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH is unique due to its specific sequence, which determines its structure and function. The presence of multiple histidine residues, for example, can influence its binding properties and reactivity.
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar peptides
Propiedades
Fórmula molecular |
C46H69N19O15 |
|---|---|
Peso molecular |
1128.2 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C46H69N19O15/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73)/t27-,28-,29-,30-,31-,38-,39-/m0/s1 |
Clave InChI |
AQIZMOGQENOEHX-ZSRBWRFTSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)

